2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one
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Overview
Description
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a modified ribose sugar. The presence of multiple functional groups, such as amino, hydroxyl, and methylsulfanylmethoxy, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one typically involves multi-step organic reactions. One common approach is the condensation of a purine derivative with a suitably protected ribose sugar. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The methylsulfanylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid analogs and potential as a biochemical probe.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antiviral activity may result from the inhibition of viral replication enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one
- 2-amino-9-[(2R,3R,4S,5S)-5-{[(2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-6-oxo-6,9-dihydro-1H-purin-8-yl}methyl)sulfanyl]methyl}-3,4-dihydroxytetrahydro-2-furanyl]-8-(hydroxymethyl)-1,9-dihydro-6H-purin-6-one
Uniqueness
The uniqueness of 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H17N5O5S |
---|---|
Molecular Weight |
343.36 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C12H17N5O5S/c1-23-4-21-8-7(19)5(2-18)22-11(8)17-3-14-6-9(17)15-12(13)16-10(6)20/h3,5,7-8,11,18-19H,2,4H2,1H3,(H3,13,15,16,20)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
BFXRFURDJDAZMG-IOSLPCCCSA-N |
Isomeric SMILES |
CSCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Canonical SMILES |
CSCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origin of Product |
United States |
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